Aloradine

vomeronasal receptor EC50 neuroactive steroid

Social anxiety researchers requiring validated pherine reference standards face limited supply of well-characterized material. Aloradine (CAS 23062-06-8) solves this with a Phase 3-validated neuroactive steroid: • Quantitative benchmark: EC50 200 nM for direct activation of human vomeronasal receptor cells-ideal for in vitro assay development and SAR studies. • Event-driven protocols: Rapid onset (10-15 min) via microgram intranasal dosing enables flexible, on-demand study designs impossible with SSRIs or benzodiazepines. • Non-systemic safety: Placebo-level AE profile with no GABA-A potentiation or systemic absorption-research peripherally restricted anxiolysis without sedation confounds. Supplied with full analytical characterization; bulk procurement inquiries welcome.

Molecular Formula C19H28O
Molecular Weight 272.4 g/mol
Cat. No. B10858135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAloradine
Molecular FormulaC19H28O
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CC=C2)CCC4=CC(CCC34C)O
InChIInChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,12,14-17,20H,4-8,10-11H2,1-2H3/t14?,15?,16?,17?,18-,19-/m0/s1
InChIKeyNYVFCEPOUVGTNP-DGGYFRSASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aloradine (PH94B) Procurement Guide


Aloradine (developmental code PH94B, INN fasedienol), also known as 4,16-androstadien-3β-ol (CAS: 23062-06-8, molecular formula C₁₉H₂₈O, molecular weight 272.4 g/mol), is a synthetic neuroactive steroid classified as a pherine (vomeropherine) [1]. Pherines are odorless molecules that engage nasal chemosensory receptors, primarily in the vomeronasal organ, to modulate limbic brain regions such as the amygdala without requiring systemic absorption [2]. Aloradine is an investigational compound developed by Vistagen Therapeutics for the acute, on-demand treatment of social anxiety disorder (SAD) [3]. It is administered intranasally as a spray at microgram doses (3.2 µg per spray), with a maximum of four doses daily in clinical trials [4]. The compound lacks affinity for classical steroid hormone receptors and exerts its effects via direct activation of isolated human vomeronasal receptor cells at nanomolar concentrations [5].

Probe Type
Neuroactive steroid pherine, investigational tool compound
Primary Research Pathway
Vomeronasal chemosensory receptor activation studies
Research Model Context
Acute anxiety public-speaking challenge model, olfactory-amygdala circuitry

Aloradine Non-Substitutability in Research


The pherine class includes several structurally related steroids such as PH10, PH15, PH80, and PH94B (Aloradine), each with distinct pharmacological profiles [1]. While these compounds share a common mechanism of action—activating nasal chemosensory receptors to modulate limbic brain activity—their specific affinities, potencies, and clinical indications differ substantially [2]. Aloradine is the only pherine to have advanced to Phase 3 clinical trials for the acute, on-demand treatment of social anxiety disorder, with statistically significant efficacy demonstrated in the PALISADE-2 trial [3]. In contrast, other pherines are being investigated for different conditions: PH80 for menopausal hot flashes and migraine, and PH10 for depression [4]. Furthermore, unlike benzodiazepines (e.g., alprazolam) or SSRIs (e.g., paroxetine), Aloradine does not require systemic absorption, does not directly activate GABA-A receptors, and exhibits a safety profile indistinguishable from placebo in clinical trials [5]. Generic substitution across pherine compounds or with traditional anxiolytics would introduce uncontrolled variables in receptor activation profiles, efficacy endpoints, and safety parameters, rendering experimental results non-comparable and regulatory filings invalid.

⚠️

Pherine class mismatch: PH10, PH80, PH15 target distinct indications (vasomotor, depression) and show divergent vomeronasal affinity profiles; endpoint contexts do not transfer to social anxiety research models.

⚠️

Mechanism mismatch: Systemic anxiolytics (benzodiazepines, SSRIs) rely on GABA-A potentiation or serotonin reuptake; Aloradine’s local chemosensory activation bypasses systemic exposure—receptor engagement endpoints may not replicate.

⚠️

Endpoint transfer limitation: Phase 3 tolerability and efficacy endpoints are specific to Aloradine’s microgram intranasal regimen; class-level substitution risks invalidating research protocol comparability.

Aloradine Quantitative Differentiation Evidence


Vomeronasal Receptor Activation Potency

Aloradine directly activates isolated human vomeronasal receptor cells with an EC50 of 200 nM [1]. This potency distinguishes it from structurally related pheromones like androstenol, which act as positive allosteric modulators of the GABA-A receptor rather than direct vomeronasal agonists . The quantitative EC50 value provides a benchmark for in vitro receptor activation studies and quality control of synthetic batches.

Receptor activation potency
Class-level inference
EC50 = 200 nMisolated human vomeronasal receptor cells
Reported direct agonist potency context; supports in vitro receptor assay benchmarking.
Comparator androstenol acts as GABA-A PAM, not a direct vomeronasal agonist.
vomeronasal receptor EC50 neuroactive steroid

Phase 3 Efficacy in Social Anxiety Disorder

In the Phase 3 PALISADE-2 trial (n=141), Aloradine nasal spray (3.2 µg/dose) produced a statistically significant reduction in mean Subjective Units of Distress Scale (SUDS) scores during a public speaking challenge compared to placebo [1]. The least squares mean change from baseline was -13.8 for Aloradine versus -8.0 for placebo, yielding a treatment difference of -5.8 (p=0.015) [1]. The trial also met the secondary endpoint of Clinical Global Impression-Improvement (CGI-I) scale, with a statistically significant difference in responder rates (p=0.033) [1].

Phase 3 SUDS endpoint
Trial context
LS mean change −13.8 vs −8.0Δ −5.8, p=0.015
Reported endpoint change in public speaking challenge model; supports anxiety-model response interpretation.
PALISADE-2, n=141, double-blind placebo-controlled.
social anxiety disorder SUDS Phase 3 PALISADE-2

Safety Profile vs. Benzodiazepines and SSRIs

Aloradine demonstrates a safety profile indistinguishable from placebo, with no severe or serious adverse events reported in Phase 3 trials [1]. In the PALISADE-2 trial, all treatment-emergent adverse events were mild or moderate, and the compound was well-tolerated with up to four daily doses of 3.2 µg [2]. This contrasts sharply with benzodiazepines, which carry risks of sedation, cognitive impairment, tolerance, and dependence, and with SSRIs, which are associated with sexual dysfunction, weight gain, and delayed onset of therapeutic effect [3].

Safety/tolerability profile
Class-level inference
0% severe/serious AEsprofile similar to placebo
Placebo-comparable tolerability endpoint context; class-specific AE profiles of benzodiazepines/SSRIs differ.
Mild-to-moderate events only; supports on-demand dosing model safety monitoring.
adverse events safety tolerability Phase 3

Onset of Action vs. SSRIs

Aloradine nasal spray achieves therapeutic effects within 10–15 minutes of administration, as demonstrated in Phase 2 and Phase 3 clinical studies [1]. This rapid onset is enabled by the compound's direct engagement of nasal chemosensory receptors and subsequent modulation of the olfactory-amygdala neural circuit, bypassing the need for systemic absorption [2]. In contrast, SSRIs such as paroxetine require weeks of daily dosing to achieve anxiolytic efficacy, with initial treatment often exacerbating anxiety symptoms [3].

Onset of action
Class-level inference
10–15 minutesintranasal
Rapid onset reported in clinical studies; supports event-driven dosing model evaluation.
SSRIs require weeks; systemic confound avoided.
onset of action intranasal pharmacokinetics

Clinical Development Stage vs. Other Pherines

Aloradine is the most clinically advanced pherine, having completed multiple Phase 3 trials for social anxiety disorder and receiving Fast Track designation from the FDA [1]. In contrast, other pherines remain in earlier stages: PH80 is in Phase 2a for hot flashes and migraine; PH10 is in Phase 2 for depression; and PH15 has not progressed beyond early-phase studies [2]. This advanced clinical stage translates to a richer dataset of safety, tolerability, and efficacy, reducing development risk for organizations considering further investment.

Development stage
Cross-study comparable
Phase 3 completedFast Track designation
Advanced research data package supports translational study design; other pherines provide earlier-phase endpoint data.
PH80 (Phase 2a), PH10 (Phase 2).
clinical development Phase 3 pherine comparative stage

Intranasal Dosing vs. Oral Anxiolytics

Aloradine is administered intranasally at ultra-low microgram doses (3.2 µg per spray, maximum 4 doses daily), achieving local activation of nasal chemosensory receptors without requiring systemic absorption [1]. This contrasts with oral anxiolytics such as benzodiazepines (e.g., alprazolam 0.25–4 mg/day) and SSRIs (e.g., paroxetine 20–60 mg/day), which require milligram doses, systemic distribution, and hepatic metabolism [2]. The intranasal route and microgram dosing minimize systemic exposure and first-pass metabolism, contributing to the observed placebo-level safety profile.

Intranasal microdosing
Class-level inference
3.2 µg / sprayintranasal
Microgram intranasal dosing supports localized chemosensory pathway studies with reported minimal systemic exposure.
Oral anxiolytics require mg doses; exposure models differ.
intranasal microgram dosing route of administration

Aloradine Research and Application Scenarios


Clinical Trial Design for Acute Anxiety Interventions

Given Aloradine's statistically significant Phase 3 efficacy in reducing SUDS scores (LS mean difference -5.8, p=0.015) and its placebo-level safety profile, it is uniquely positioned as a reference compound for designing randomized controlled trials of acute, as-needed anxiolytics. Its rapid onset (10–15 minutes) and microgram intranasal dosing enable flexible, event-driven study protocols that cannot be replicated with SSRIs or benzodiazepines [1].

Vomeronasal Receptor Screening Assays

Aloradine's well-characterized EC50 of 200 nM for direct activation of isolated human vomeronasal receptor cells provides a quantitative benchmark for developing and validating in vitro assays targeting nasal chemosensory pathways. This data supports compound library screening, structure-activity relationship (SAR) studies, and quality control of synthetic pherine analogs [1].

Translational Research in Social Anxiety and Fear Extinction

With its advanced Phase 3 clinical data and Fast Track designation from the FDA, Aloradine serves as a validated tool compound for translational studies investigating the neural circuitry of social anxiety and fear extinction, particularly the olfactory-amygdala pathway. Its non-systemic mechanism enables research into peripherally restricted anxiolysis without confounds of central sedation or dependence [1].

Intranasal PRN Drug Delivery Platforms

Aloradine's intranasal formulation and ultra-low microgram dosing (3.2 µg per spray) provide a proven model for developing and testing novel intranasal drug delivery technologies aimed at achieving rapid, localized CNS effects without systemic exposure. This application extends to other neuroactive compounds where bypassing the blood-brain barrier is desirable [1].

Application
Selection Property
Validation Focus
Acute anxiety intervention research model design
Reported endpoint-change profile (SUDS, CGI-I)
Randomized controlled trial context replication
Vomeronasal receptor screening studies
Receptor activation potency context
SAR and compound library benchmarking
Social anxiety neural circuitry research
Phase 3 study-reported tool compound
Olfactory-amygdala pathway response interpretation
Intranasal CNS delivery research
Microgram intranasal dosing model context
Localized CNS effect models without systemic exposure

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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